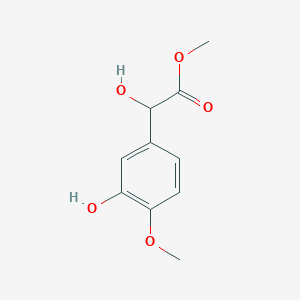
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is known for its unique chemical structure, which includes both hydroxyl and methoxy functional groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group produces alcohols.
科学的研究の応用
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Methyl 2-(3-amino-4-hydroxyphenyl)acetate
- Methyl 2-(4-hydroxy-3-methylphenyl)acetate
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Uniqueness
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties
生物活性
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate, a compound with notable structural features, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group and a methoxy group on an aromatic ring, which play crucial roles in its biological activity. The molecular formula is C10H12O4 with a molecular weight of approximately 197.16 g/mol .
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential for protecting cells from damage and may contribute to its potential therapeutic effects.
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in developing antimicrobial agents.
- Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory responses, which could have implications for conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved in this activity are still under investigation .
The biological activity of this compound is thought to be mediated through various molecular interactions:
- Enzyme Modulation : The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, potentially altering their activity and influencing metabolic pathways.
- Signal Transduction : By interacting with specific signaling pathways, the compound may affect gene expression related to inflammation and cell growth.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, this compound was tested on MCF-7 breast cancer cells. Results indicated a concentration-dependent inhibition of cell growth, with an IC50 value suggesting significant potency against this cell line. Further investigations are ongoing to elucidate the specific mechanisms by which this compound exerts its anticancer effects .
特性
分子式 |
C10H12O5 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O5/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,11-12H,1-2H3 |
InChIキー |
QZRAPFWYCKNDHH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















